molecular formula C13H14N2O2S2 B4533041 4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane

4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane

Cat. No. B4533041
M. Wt: 294.4 g/mol
InChI Key: BWHFOUCSCZYFTN-UHFFFAOYSA-N
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Description

The interest in compounds like "4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane" stems from their complex heterocyclic structures, which are often associated with significant biological and pharmacological activities. These compounds belong to a broader class of chemicals that include thiophene and thiazole moieties, which are known for their utility in various chemical reactions and potential applications in drug design and development.

Synthesis Analysis

The synthesis of related compounds often involves the use of thiophene-2-carbonyl isothiocyanate as a precursor, leading to derivatives with 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties. These methods highlight the versatility of thiophene derivatives in synthesizing complex heterocyclic compounds with potential antitumor and antimicrobial activities (Nassar et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often determined by techniques such as single-crystal X-ray diffraction, revealing the crystalline forms and geometrical configurations that contribute to their chemical behavior and interactions (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their heterocyclic frameworks, enabling a variety of chemical transformations and reactions. These reactions are pivotal in exploring new pharmacophores and enhancing biological activity through structural modification (Viji et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are crucial for understanding the compound's stability and suitability for further applications. These properties are often assessed through crystallization and thermal analysis (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further chemical modifications, are central to harnessing these compounds' full potential. Studies often focus on the electrophilic and nucleophilic sites within the molecule, guiding the design of derivatives with enhanced or targeted properties (Govindaraj et al., 2014).

properties

IUPAC Name

1,4-oxazepan-4-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-13(15-4-2-6-17-7-5-15)10-9-19-12(14-10)11-3-1-8-18-11/h1,3,8-9H,2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHFOUCSCZYFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane
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4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane
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4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane
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4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane
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4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane
Reactant of Route 6
4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane

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